Product packaging for (R)-Quinuclidine-3-methanol(Cat. No.:)

(R)-Quinuclidine-3-methanol

Cat. No.: B11715590
M. Wt: 141.21 g/mol
InChI Key: GUAWHSHTXVVCLZ-MRVPVSSYSA-N
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Description

Significance as a Chiral Scaffold in Organic Synthesis

(R)-Quinuclidine-3-methanol serves as a crucial chiral building block in organic synthesis. researchgate.net Its rigid bicyclic [2.2.2] octane (B31449) structure provides a well-defined three-dimensional framework, which is highly advantageous for constructing stereochemically complex target molecules. This defined structure is instrumental in asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral product. smolecule.com

The quinuclidine (B89598) core is a recurring motif in a variety of physiologically active natural products and synthetic compounds. srce.hracs.org Consequently, functionalized quinuclidines like this compound are sought-after precursors in the development of new chemical entities. liverpool.ac.uk Its utility extends to its role as a ligand or a foundational element for creating chiral catalysts that can facilitate enantioselective reactions. The development of synthetic methods to produce functionalized quinuclidine compounds from commercially available precursors is an active area of research. liverpool.ac.uk

Overview of Key Research Trajectories

Research involving this compound and related quinuclidine derivatives is diverse, with significant efforts focused on their synthesis and application in medicinal chemistry and catalysis. One major research trajectory is the development of efficient synthetic routes to obtain enantiomerically pure quinuclidine derivatives. liverpool.ac.uk This includes both chemical and biocatalytic methods, such as the use of enzymes for the stereoselective reduction of precursors like 3-quinuclidinone. researchgate.net

Another key area of investigation is the use of quinuclidine scaffolds in the design of novel therapeutic agents. For instance, derivatives of quinuclidine have been explored for their activity as antagonists for serotonin (B10506) (5-HT) and neurokinin (NK) receptors. liverpool.ac.ukacs.org The specific stereochemistry of these compounds, such as the (R)-configuration, has been shown to be critical for their potency and selectivity. liverpool.ac.uk Furthermore, quinuclidine-based structures have been incorporated into catalysts for asymmetric reactions, highlighting their importance in synthetic organic chemistry. acs.orgresearchgate.net The synthesis of 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives as racemates for potential therapeutic applications has also been a focus of research. nih.gov

Stereochemical Importance and Enantiomeric Purity in Research

The stereochemistry of quinuclidine derivatives is of paramount importance, as different enantiomers can exhibit vastly different biological activities. srce.hr The (R)-configuration at the C3 position of the quinuclidine ring in this compound is a critical determinant of its function in many applications. For example, in interactions with biological targets like receptors and enzymes, the specific spatial arrangement of substituents dictated by the (R)-chirality is often essential for optimal binding and efficacy. liverpool.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B11715590 (R)-Quinuclidine-3-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methanol

InChI

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2/t8-/m1/s1

InChI Key

GUAWHSHTXVVCLZ-MRVPVSSYSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)CO

Canonical SMILES

C1CN2CCC1C(C2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for R Quinuclidine 3 Methanol

Enantioselective Synthesis Approaches

The stereoselective synthesis of (R)-Quinuclidine-3-methanol is primarily achieved through two main routes: the biocatalytic reduction of a prochiral ketone precursor and the asymmetric hydrogenation of the same precursor using chiral metal complexes. These methods offer direct pathways to the desired enantiomer, often with high selectivity and yield, circumventing the 50% theoretical yield limit of classical resolutions of racemic mixtures. researchgate.netgoogleapis.com

Biocatalytic asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol is a highly promising method due to its exceptional enantioselectivity and operation under mild, environmentally friendly conditions. googleapis.comjiangnan.edu.cnresearchgate.net This approach utilizes enzymes, known as reductases, or whole microorganisms that can stereoselectively catalyze the reduction of the prochiral ketone. googleapis.comresearchgate.net

Several highly effective stereoselective reductases have been isolated from various microbial sources and characterized for their utility in synthesizing (R)-3-quinuclidinol. These enzymes typically belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.govnih.gov

A novel nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-dependent 3-quinuclidinone reductase (RrQR) was isolated from the yeast Rhodotorula rubra JCM3782. nih.govresearchgate.net This enzyme catalyzes the asymmetric reduction of 3-quinuclidinone to produce (R)-3-quinuclidinol with an enantiomeric excess (ee) greater than 99.9%. nih.govresearchgate.net Structural analysis revealed that RrQR is a tetramer, with each protomer featuring an α/β Rossmann fold for NADPH binding. rcsb.org The substrate-binding pocket is composed of hydrophobic amino acid residues, such as I167 and F212, which are crucial for determining substrate orientation and affinity, thereby ensuring the high stereospecificity of the reaction. rcsb.org

More recently, a robust ketone reductase (KaKR) was identified from Kaistia algarum through genome mining. jiangnan.edu.cn This enzyme, also a member of the classical short-chain dehydrogenase/reductase family, demonstrates high activity and enantioselectivity (>99.9% ee) for the reduction of 3-quinuclidinone. jiangnan.edu.cnresearchgate.net KaKR exhibits optimal activity at 50°C and pH 7.0 and shows high specificity towards N-heterocyclic ketones. jiangnan.edu.cnresearchgate.net

Other significant reductases have been identified from sources like Microbacterium luteolum JCM 9174, which produces two distinct NADH-dependent 3-quinuclidinone reductases (QNR and bacC). nih.govbiocrick.com Both enzymes show high stereoselectivity for producing (R)-(-)-3-quinuclidinol. nih.govbiocrick.com Similarly, a reductase from Agrobacterium tumefaciens (AtQR) has been characterized and used for the same stereospecific reduction. researchgate.netbiocrick.com

Table 1: Characteristics of Selected 3-Quinuclidinone Reductases

Enzyme Source Organism Cofactor Optimal pH Optimal Temp. Enantiomeric Excess (ee) Reference
RrQR Rhodotorula rubra NADPH - - >99.9% nih.govresearchgate.net
KaKR Kaistia algarum NADH 7.0 50°C >99.9% jiangnan.edu.cnresearchgate.net
QNR Microbacterium luteolum NADH 7.0 25°C >99.9% nih.govbiocrick.com
bacC Microbacterium luteolum NADH 7.0 25°C >99.9% nih.govbiocrick.com
AtQR Agrobacterium tumefaciens NADH - - >99.9% researchgate.netbiocrick.com
KgQR Kaistia granuli NADH 7.0 30°C >99.9% researchgate.net

To facilitate large-scale production of (R)-3-quinuclidinol, the genes encoding these valuable reductases are often cloned and expressed in a heterologous host, most commonly Escherichia coli. jiangnan.edu.cnnih.govamazonaws.com For instance, the gene for 3-quinuclidinone reductase from Rhodotorula rubra, an 819-bp nucleotide fragment encoding 272 amino acids, was cloned and expressed in E. coli. nih.gov Similarly, the genes for reductases from Kaistia algarum (KaKR), Agrobacterium radiobacter (ArQR), and Microbacterium luteolum (QNR and bacC) have all been successfully expressed in E. coli BL21(DE3), often using expression vectors like pET-28a. jiangnan.edu.cnnih.govamazonaws.com This recombinant approach allows for high-level production of the desired enzyme, making the biocatalytic process more economically viable. mdpi.com

The stereoselective reduction of ketones is dependent on expensive nicotinamide cofactors (NADH or NADPH). jiangnan.edu.cngoogle.com Therefore, an efficient in situ cofactor regeneration system is crucial for a practical and cost-effective process. jiangnan.edu.cnnih.gov Several enzyme-coupled systems are employed for this purpose.

The most common approach involves coupling the primary reductase with a dehydrogenase that uses a cheap co-substrate to regenerate the cofactor. nih.govresearchgate.net

Glucose Dehydrogenase (GDH): This is a widely used enzyme for both NADH and NADPH regeneration, utilizing glucose as the sacrificial substrate. nih.govamazonaws.comgoogle.comresearchgate.net Co-expression of the reductase and GDH genes in E. coli creates a whole-cell biocatalyst capable of efficient conversion with cofactor recycling. nih.govresearchgate.netnih.gov

Alcohol Dehydrogenase (ADH): An ADH, such as the one from Leifsonia sp. (LSADH), can be used to regenerate NADH from NAD⁺, using 2-propanol as a hydrogen donor. researchgate.netmdpi.com The byproduct, acetone, is volatile and can be easily removed from the reaction. mdpi.com

Formate (B1220265) Dehydrogenase (FDH): This enzyme can also be used for NADH regeneration. jiangnan.edu.cnnih.gov

Hydrogenase-based Systems: A more recent, sustainable approach utilizes a hydrogenase co-immobilized on a carbon support to drive NAD⁺ reduction to NADH using molecular hydrogen (H₂), which generates minimal waste. frontiersin.org

Comparisons have shown that for the KaKR-catalyzed reaction, the GDH system was the most efficient for NADH regeneration compared to FDH and ADH systems. jiangnan.edu.cn

Optimizing process parameters is essential to maximize the efficiency and economic feasibility of the biocatalytic synthesis of (R)-3-quinuclidinol. mdpi.com Key factors include substrate loading, catalyst loading, reaction time, yield, and enantiomeric excess.

High substrate concentrations are desirable for industrial applications. Using a whole-cell biocatalyst co-expressing reductase from R. rubra and glucose dehydrogenase, 618 mM of 3-quinuclidinone was converted almost stoichiometrically to (R)-3-quinuclidinol with >99.9% ee in 21 hours. nih.gov A process utilizing the reductase from Kaistia algarum achieved complete conversion of up to 5.0 M 3-quinuclidinone, yielding a space-time yield of 1027 g·L⁻¹·d⁻¹. jiangnan.edu.cn Another highly efficient process using a reductase from Agrobacterium radiobacter (ArQR) reported a space-time yield of 916 g L⁻¹ d⁻¹. researchgate.net

Immobilization of enzymes can significantly enhance their stability and allow for easy separation and recycling, which is crucial for reducing costs. mdpi.comresearchgate.net For example, magnetic combined cross-linked enzyme aggregates (combi-CLEAs) of 3-quinuclidinone reductase (QNR) and glucose dehydrogenase (GDH) were developed. mdpi.comresearchgate.net These immobilized biocatalysts showed excellent reusability, maintaining 100% conversion and >99% ee for 10 cycles. mdpi.com Similarly, immobilized whole cells of E. coli expressing QNR were used to convert 150 g/L of 3-quinuclidinone with 100% yield and >99.9% ee. researchgate.netmdpi.com

Table 2: Optimized Biocatalytic Processes for (R)-3-Quinuclidinol Synthesis

Biocatalyst System Substrate Conc. Yield Enantiomeric Excess (ee) Key Features Reference
E. coli with RrQR and GDH 618 mM (77 g/L) ~100% >99.9% Whole-cell biocatalyst nih.gov
E. coli with KaKR 5.0 M (625 g/L) ~100% >99.9% High substrate tolerance, no external cofactor needed jiangnan.edu.cn
E. coli with KgQR and mutant GDH 242 g/L ~100% >99.9% High conversion rate (80.6 g/L/h) researchgate.net
Immobilized E. coli with QNR and LSADH 150 g/L 100% >99.9% Immobilized whole-cell system researchgate.netmdpi.com
Magnetic combi-CLEAs (QNR and GDH) 70 g/L 100% >99% Excellent recyclability (10 cycles) researchgate.netmdpi.com

Asymmetric hydrogenation using chiral metal complexes represents a powerful chemical alternative to biocatalysis for producing enantiomerically pure alcohols. lookchem.com For the synthesis of (R)-3-quinuclidinol, the asymmetric hydrogenation of 3-quinuclidinone is a direct and efficient route.

A particularly effective method employs a ruthenium-based catalyst. The complex RuBr₂(S,S)-xylskewphos (where XylSkewphos is 2,4-bis(di-3,5-xylylphosphino)pentane and PICA is α-picolylamine) has been shown to catalyze the hydrogenation of 3-quinuclidinone in ethanol (B145695) containing a base. lookchem.com This reaction yields (R)-3-quinuclidinol with an enantiomeric excess of 88-90%. researchgate.netlookchem.com A key advantage of this method is that the optical purity of the product can be readily increased to over 99% ee through a simple recrystallization step. lookchem.com

The practicality of this approach has been demonstrated on a large scale. A 4.3 kg batch of 3-quinuclidinone was successfully hydrogenated using a remarkably low catalyst loading, with a substrate-to-catalyst molar ratio of 100,000. lookchem.com The reaction proceeded to completion in 4 hours under 15 atm of hydrogen pressure at 30-45 °C, resulting in an 82% isolated yield of (R)-3-quinuclidinol with >99% ee after recrystallization. lookchem.com The choice of solvent is critical, as using methanol (B129727) or 2-propanol instead of ethanol was found to decrease the catalyst's efficiency. lookchem.com This method provides a practical and scalable chemical process for producing highly pure (R)-3-quinuclidinol. lookchem.com

Asymmetric Hydrogenation of Precursors

Rhodium/Chiral Diphosphine Complex Catalysis

The asymmetric hydrogenation of 3-quinuclidinone and its derivatives using rhodium complexes with chiral diphosphine ligands represents a significant strategy for producing optically active 3-quinuclidinol (B22445). google.com These catalysts, particularly those with a metallocene structure, have shown promise in this transformation. google.com The process typically involves the hydrogenation of 3-quinuclidinone, its Lewis acid adducts, or its tertiary and quaternary salts under hydrogen pressure. google.com

Rhodium complexes are often prepared in situ from a suitable precursor, such as an olefin complex, and the chiral diphosphine ligand. google.com The reaction conditions, including the choice of solvent, hydrogen pressure (ranging from 1 to 150 bar), and temperature (from 0° to 100° C), are critical for achieving high enantioselectivity. google.com For instance, the use of a rhodium complex with a chiral diphosphine ligand featuring a metallocene backbone has been a preferred approach. google.com

Ruthenium-Based Asymmetric Hydrogenation (e.g., Ru-BINAP)

Ruthenium-based catalysts, particularly those incorporating the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and its derivatives, have proven highly effective for the asymmetric hydrogenation of 3-quinuclidinone. acs.orgnih.govacs.org A notable example is the RuBr2(S,S)-xylskewphos complex, which, in the presence of a base in ethanol, yields (R)-3-quinuclidinol with 88-90% enantiomeric excess (ee). acs.orglookchem.comacs.org This ee can be further enhanced to over 99% through recrystallization. acs.orglookchem.comacs.org

This specific ruthenium catalyst has demonstrated remarkable efficiency, enabling the hydrogenation of 3-quinuclidinone on a large scale (4.3 kg) with a high substrate-to-catalyst molar ratio (S/C) of 100,000. acs.orgacs.org The reaction proceeds under 15 atm of hydrogen at a temperature of 30-45°C, reaching completion within 4 hours. acs.orgacs.org The choice of solvent is crucial, with ethanol being optimal, while methanol and 2-propanol lead to decreased catalyst efficiency. acs.orglookchem.com

Another effective catalyst system combines RuCl2[(S)-binap][(R)-iphan] with potassium tert-butoxide in 2-propanol, affording (R)-3-quinuclidinol in 97-98% ee. nih.govacs.orgmdpi.com This highlights the versatility of Ru-BINAP based systems in achieving high stereoselectivity. In contrast, structurally similar complexes like RuCl2(skewphos)(pica) and RuCl2(tolbinap)(pica) have been found to be less effective for this particular transformation. acs.orglookchem.com

Table 1: Performance of Ruthenium-Based Catalysts in Asymmetric Hydrogenation of 3-Quinuclidinone
CatalystLigandsBaseSolventEnantiomeric Excess (ee)Reference
RuBr2(S,S)-xylskewphos(S,S)-xylskewphos, picaYesEthanol88-90% acs.orglookchem.comacs.org
RuCl2[(S)-binap][(R)-iphan](S)-binap, (R)-iphant-C4H9OK2-propanol97-98% nih.govacs.orgmdpi.com
Ligand Design for Enhanced Stereoselectivity in Metal-Catalyzed Hydrogenation

The design of chiral ligands is paramount for achieving high stereoselectivity in the metal-catalyzed hydrogenation of 3-quinuclidinone. The structure of the ligand directly influences the steric and electronic environment of the metal center, thereby guiding the approach of the substrate and determining the stereochemical outcome of the reaction.

For instance, in ruthenium-catalyzed hydrogenations, the XylSkewphos ligand, which is 2,4-bis(di-3,5-xylylphosphino)pentane, has been shown to be highly effective. acs.orglookchem.com The bulky 3,5-xylyl groups on the phosphine (B1218219) create a well-defined chiral pocket that promotes high enantioselectivity. acs.orglookchem.com Similarly, the combination of BINAP and IPHAN ligands in a ruthenium complex also leads to excellent enantiomeric excesses, demonstrating the power of synergistic ligand effects. nih.govacs.org The flat structure of the PICA (α-picolylamine) ligand is thought to accommodate bulky substrates like 3-quinuclidinone, which possesses a rigid bicyclo[2.2.2]octane skeleton. acs.org

The development of novel chiral diphosphines with metallocene structures has also been a key area of research for rhodium-catalyzed hydrogenations. google.com These ligands offer a rigid and tunable framework, allowing for fine-tuning of the catalyst's stereoselectivity.

Chemoenzymatic Process Development

Chemoenzymatic processes offer a powerful and sustainable alternative to purely chemical methods for the synthesis of (R)-3-quinuclidinol. nih.gov These methods leverage the high selectivity of enzymes, often in combination with chemical steps, to achieve high yields and enantiopurity. nih.gov

A prominent chemoenzymatic approach involves the asymmetric reduction of 3-quinuclidinone using a ketoreductase. nih.gov For example, a novel keto reductase (ArQR) from Agrobacterium radiobacter ECU2556 has been identified that can efficiently reduce 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantioselectivity. nih.gov This biocatalytic method has achieved a remarkable space-time yield of 916 g L⁻¹ d⁻¹. nih.gov Another approach utilizes a 3-quinuclidinone reductase (QNR) from Microbacterium luteolum in conjunction with an alcohol dehydrogenase from Leifsonia sp. (LSADH) for cofactor regeneration. nih.govresearchgate.net This system, using recombinant E. coli biocatalysts, has demonstrated the ability to convert 3-quinuclidinone to (R)-3-quinuclidinol with an optical purity greater than 99.9%. nih.gov Under optimized conditions, a substrate concentration of 15% (w/v) was completely converted. nih.gov

The use of whole-cell biocatalysts, such as Nocardia sp. WY1202 or Rhodococcus erythropolis WY1406, which contain NADH-dependent reductases, provides a direct route to both (R)- and (S)-3-quinuclidinol with over 99% ee and isolated yields of 93% and 92%, respectively. chemicalbook.comresearchgate.net These processes often utilize a co-substrate like glucose for in-situ cofactor regeneration. chemicalbook.com

Enantiomeric Resolution Techniques

Kinetic Resolution of Racemic Quinuclidinol Esters

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. hakon-art.com This technique relies on the differential reaction rates of the two enantiomers with a chiral resolving agent, typically an enzyme. hakon-art.com In the context of this compound, the kinetic resolution of racemic 3-quinuclidinol esters is a key strategy. researchgate.net

Table 2: Enzymes Used in Kinetic Resolution of Racemic Quinuclidinol Esters
EnzymeSubstrateProductEnantiomeric Excess (ee)Reference
Aspergillus melleus proteaseRacemic n-butyl-3-quinuclidinol ester(R)-3-quinuclidinol96% researchgate.net
Butyrylcholinesterase (BChE)Racemic quinuclidin-3-ol esters(R)-quinuclidin-3-ol>95% nih.gov

Multi-Step Chemical Synthesis from Key Precursors

Multi-step chemical synthesis provides a versatile and scalable approach to producing this compound. These methods often begin with readily available precursors and involve a series of strategic chemical transformations.

Reduction of Quinuclidinone Derivatives

A primary strategy for synthesizing this compound involves the asymmetric reduction of 3-quinuclidinone. This transformation is crucial for establishing the desired stereochemistry at the C3 position. Both chemical and biocatalytic methods have been successfully employed.

Biocatalytic Reduction: Enzymes, particularly 3-quinuclidinone reductases, have shown exceptional performance in the stereoselective reduction of 3-quinuclidinone to (R)-3-quinuclidinol. nih.govresearchgate.net A notable example is the nicotinamide adenine dinucleotide phosphate-dependent carbonyl reductase isolated from Rhodotorula rubra JCM3782. nih.gov This enzyme specifically catalyzes the reduction of 3-quinuclidinone to (R)-3-quinuclidinol with an enantiomeric excess greater than 99.9%. nih.govresearchgate.net To enhance the practicality of this method for large-scale production, a whole-cell system using Escherichia coli has been developed. researchgate.net This system co-expresses the 3-quinuclidinone reductase and a cofactor regeneration enzyme, such as glucose dehydrogenase (GDH), which ensures a continuous supply of the necessary NADPH cofactor. nih.govresearchgate.net Using this co-expression system, a high concentration of 3-quinuclidinone (618 mM) was almost stoichiometrically converted to (R)-3-quinuclidinol within 21 hours. nih.gov Other microbial sources for (R)-selective reductases include Agrobacterium tumefaciens (AtQR) and Microbacterium luteolum (QNR and bacC). researchgate.netjiangnan.edu.cnnih.gov

Chemical Reduction: Asymmetric hydrogenation using chiral metal catalysts is another effective method. Ruthenium complexes with chiral phosphine ligands, such as RuBr2[(S,S)-xylskewphos], have been utilized for the asymmetric hydrogenation of 3-quinuclidinone. jiangnan.edu.cn This chemical approach offers an alternative to biocatalysis, providing high yields and enantioselectivity. google.com For instance, a process using a chiral RuXY-Diphosphine-bimaH catalyst in the presence of an alkali achieves a reaction yield of over 95% and an enantiomeric excess (ee) value exceeding 99%. google.com

Table 1: Comparison of Biocatalytic Systems for (R)-3-quinuclidinol Production
Enzyme SourceHost OrganismCofactor RegenerationSubstrate Conc. (g/L)Conversion Yield (%)Enantiomeric Excess (ee) (%)Reaction Time (h)Reference
Rhodotorula rubra (RrQR)E. coliGlucose Dehydrogenase (GDH)10098.6>99.921 researchgate.net
Agrobacterium radiobacter (ArQR)E. coli-242->99.920 researchgate.net
Kaistia algarum (KaKR)E. coliGlucose Dehydrogenase (GDH)up to 5.0 Mcomplete>99.95.5 jiangnan.edu.cn
Microbacterium luteolum (QNR)E. coliLeifsonia Alcohol Dehydrogenase (LSADH)150100>99.9- nih.govresearchgate.net

Cyclization Strategies for the Quinuclidine (B89598) Core

The construction of the bicyclic quinuclidine core is a fundamental aspect of the synthesis. Traditional methods often rely on the cyclization of appropriately functionalized piperidine (B6355638) precursors. liverpool.ac.uk

Dieckmann Cyclization: A classic and widely used method is the Dieckmann cyclization of 1-carbethoxymethyl-4-carbethoxypiperidine. orgsyn.org This intramolecular condensation reaction, typically mediated by a base like potassium ethoxide, forms the quinuclidine ring system. orgsyn.org

Intramolecular Nucleophilic Substitution: Another common strategy involves the intramolecular nucleophilic substitution of piperidine derivatives. liverpool.ac.ukresearchgate.net For example, ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate can undergo cyclization in the presence of a strong base like lithium diisopropylamide (LDA) to form the quinuclidine ring.

Iridium-Catalyzed Intramolecular Allylic Dearomatization: More modern approaches include transition-metal-catalyzed reactions. An iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction has been developed for the enantioselective synthesis of indolenine-fused quinuclidine derivatives. chinesechemsoc.orgscispace.com This method provides good to excellent yields and high diastereoselectivity and enantioselectivity. chinesechemsoc.org

Cascade Cyclization: Cascade or domino reactions offer an efficient route to complex molecules in a single step. A sequence involving the condensation of hydroxylamine (B1172632) and an aldehyde to form an oxime, followed by cyclization to a nitrone and an intramolecular 1,3-dipolar cycloaddition, has been used to construct the azabicyclo[2.2.2]octane (isoquinuclidine) skeleton. nih.govdntb.gov.ua

Intermediate Transformations (e.g., cyano-hydroxy, hydroxy-carboxylate, elimination, hydrogenation)

A multi-step synthesis of quinuclidine-3-methanol from quinuclidine-3-one involves several key intermediate transformations to introduce the required functional groups. google.com

Cyano-hydroxy formation: The process begins with the reaction of a quinuclidine-3-one acid addition salt with an alkali metal cyanide, such as sodium cyanide, in an aqueous medium. google.com This reaction forms 3-cyano-3-hydroxy-quinuclidine. google.com

Hydroxy-carboxylate formation: The resulting 3-cyano-3-hydroxy-quinuclidine is then reacted with anhydrous methanol in the presence of hydrogen chloride gas. Subsequent treatment with an aqueous alkali leads to the formation of methyl 3-hydroxy-quinuclidine-3-carboxylate. google.com

Elimination: The methyl 3-hydroxy-quinuclidine-3-carboxylate undergoes a dehydration reaction when treated with thionyl chloride, which results in the formation of methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate. google.com The use of thionyl chloride is crucial for this step. google.com

Hydrogenation: The double bond in the methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate is then hydrogenated. This is surprisingly effective using Raney nickel as a catalyst in water, especially considering that more active noble metal catalysts like platinum, palladium, or rhodium were found to be ineffective. google.com This step yields methyl 1-azabicyclo[2.2.2]octane-3-carboxylate. google.com

Reduction: Finally, the ester group of methyl 1-azabicyclo[2.2.2]octane-3-carboxylate is reduced to afford the target molecule, quinuclidine-3-methanol. google.com

Process Optimization for Scalability and Purity

Optimizing the synthesis of this compound for industrial-scale production requires careful consideration of reaction conditions, catalyst loading, and purification methods to ensure high purity and yield.

For biocatalytic reductions, a co-expression system in E. coli has been developed for the large-scale production of (R)-3-quinuclidinol. researchgate.net This system has been optimized for high molar yield. researchgate.net In one optimized process, 150 g/L of 3-quinuclidinone was completely converted to (R)-3-quinuclidinol with an enantiomeric excess greater than 99.9%. researchgate.net Another highly efficient bioprocess using a robust ketone reductase from Kaistia algarum allowed for the complete and enantioselective reduction of up to 5.0 M 3-quinuclidinone. jiangnan.edu.cn

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and improve sustainability.

Solvent-Free Synthesis Conditions

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. A solvent-free synthesis of racemic 3-quinuclidinol has been developed as an industrially viable and environmentally friendly alternative to traditional methods that use large volumes of solvents like toluene, benzene, and various alcohols. hakon-art.com This process involves the alkylation of ethyl isonipecotate with ethyl chloroacetate (B1199739) without a solvent to produce 1-carbethoxymethyl-4-carbethoxypiperidine in high yield. This intermediate is then cyclized to a keto-ester using potassium-tert-butoxide with minimal solvent usage. The subsequent saponification, decarboxylation, and reduction steps are also designed to minimize solvent use. hakon-art.com

Biocatalytic methods also align well with green chemistry principles. The use of enzymes in aqueous media under mild conditions reduces the need for harsh reagents and organic solvents. nih.gov The development of whole-cell biocatalysts that can be recycled further enhances the sustainability of these processes. nih.gov

Water-Enabled Reaction Methodologies

The pursuit of sustainable and environmentally benign chemical processes has propelled the exploration of water as a reaction medium for the synthesis of this compound. Aqueous methodologies, particularly those employing biocatalysts, have demonstrated significant promise, offering high enantioselectivity and favorable reaction conditions. These methods align with the principles of green chemistry by minimizing the use of volatile and hazardous organic solvents.

Research in this area has largely centered on the enzymatic reduction of the prochiral ketone, 3-quinuclidinone. Various microorganisms and isolated enzymes have been identified and engineered to efficiently catalyze this transformation, yielding the desired (R)-enantiomer with exceptional purity. These biocatalytic systems often operate in purely aqueous buffer systems or aqueous-organic co-solvent systems under mild temperature and pH conditions.

One notable approach involves the use of ketone reductases (KREDs). For instance, a novel ketone reductase, KaKR, from Kaistia algarum, has been identified and shown to be highly effective for the asymmetric reduction of 3-quinuclidinone. jiangnan.edu.cn This enzyme exhibits high substrate specificity and operates efficiently in an aqueous environment. jiangnan.edu.cn Remarkably, this system can function without the need for an external cofactor, which simplifies the process and reduces costs. jiangnan.edu.cn In one study, this biocatalyst was capable of completely converting high concentrations of 3-quinuclidinone into (R)-3-quinuclidinol with an enantiomeric excess (ee) of over 99.9%. jiangnan.edu.cn

Another significant advancement is the use of whole-cell biocatalysts. Recombinant E. coli cells expressing a specific 3-quinuclidinone reductase (QNR) have been successfully employed. nih.govmdpi.com To drive the reaction, a cofactor regeneration system is often necessary. This can be achieved by co-expressing another enzyme, such as Leifsonia alcohol dehydrogenase (LSADH), which regenerates the required NADH cofactor in situ using a co-substrate like 2-propanol. nih.govmdpi.com This integrated system allows for high conversion yields, reaching 100% under optimized conditions, with the product exhibiting an optical purity greater than 99.9%. nih.gov

Furthermore, the development of heterogeneous biocatalytic systems represents a stride towards more scalable and continuous manufacturing processes. The immobilization of enzymes on solid supports, such as carbon black nanopowder, allows for their use in continuous flow reactors. frontiersin.org This approach has been successfully applied to the hydrogenation of 3-quinuclidinone in deionized water, achieving full conversion to (R)-3-quinuclidinol under mild conditions of 35°C and 2 bar of H₂ pressure. frontiersin.org The use of water in place of traditional organic solvents in this hydrogenation process significantly enhances the safety profile of the synthesis. frontiersin.org

Chemoenzymatic methods in aqueous media have also been explored. One such method is the enantioselective hydrolysis of a racemic ester of quinuclidinol. For example, (±)-3-Butyryloxyquinuclidinium butyrate (B1204436) can be resolved through enantioselective hydrolysis using a protease from Aspergillus melleus in water. researchgate.net This reaction, maintained at a neutral pH, yields (R)-quinuclidin-3-yl butyrate, which is then converted to this compound. researchgate.net

The following tables summarize key research findings for the water-enabled synthesis of this compound.

Table 1: Biocatalytic Reduction of 3-Quinuclidinone

BiocatalystSubstrate ConcentrationReaction ConditionsConversionEnantiomeric Excess (ee)Reference
Ketone reductase (KaKR) from Kaistia algarumUp to 5.0 MpH 7.0, 50°C>99.9%>99.9% jiangnan.edu.cn
Immobilized E. coli with QNR and LSADH15% (w/v) (939 mM)Optimized resting cell reaction100%>99.9% nih.gov
Heterogeneous biocatalyst (AtQR on carbon black)50 mM35°C, 2 bar H₂, deionised waterFull conversion>99% frontiersin.org
E. coli with MlQR and GDH (fusion enzyme)486 g L⁻¹Whole-cell biocatalysis91%>99.8% acs.org

Table 2: Chemoenzymatic Resolution in Aqueous Media

EnzymeSubstrateReaction ConditionsProductEnantiomeric Excess (ee)Overall YieldReference
Aspergillus melleus protease(±)-3-Butyryloxyquinuclidinium butyrate (2 M)Water, pH 7(R)-quinuclidin-3-yl butyrate96%42% researchgate.net

These water-enabled methodologies highlight a significant shift towards more sustainable and efficient manufacturing of chiral pharmaceutical intermediates like this compound. The high selectivity and yields achieved, coupled with the environmental benefits of using water as a solvent, underscore the potential of biocatalysis in modern organic synthesis.

Application As a Chiral Building Block in Complex Organic Molecule Synthesis

Stereoselective Construction of Advanced Pharmaceutical Intermediates

The quinuclidine (B89598) moiety is a key structural feature in numerous therapeutically important molecules. hakon-art.com (R)-Quinuclidine-3-methanol, and its derivatives such as (R)-quinuclidin-3-ol, serve as crucial starting materials or key intermediates in the synthesis of a variety of pharmaceuticals. mdpi.com These compounds have shown potential in treating conditions like Alzheimer's disease, Sjögren's syndrome, and urinary incontinence.

One of the most notable applications of (R)-quinuclidin-3-ol is in the synthesis of Solifenacin , a muscarinic M3 antagonist used to treat overactive bladder. Various synthetic routes to Solifenacin utilize (R)-quinuclidin-3-ol as a key chiral precursor. One common strategy involves the condensation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an activated form of (R)-quinuclidin-3-ol. patsnap.comgoogle.com For instance, (R)-quinuclidin-3-ol can be reacted with diphosgene to form (R)-quinuclidin-3-yl carbonochloridate, which then reacts with the tetrahydroisoquinoline derivative to yield Solifenacin. patsnap.com Alternative methods involve activating (R)-quinuclidin-3-ol with reagents like bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT) or bis-(4-dinitrophenyl) carbonate before coupling with the isoquinoline (B145761) component. google.comnewdrugapprovals.org

Another significant pharmaceutical synthesized from a quinuclidine precursor is Cevimeline , a muscarinic M1 and M3 receptor agonist used for treating dry mouth associated with Sjögren's syndrome. nih.gov The synthesis of Cevimeline often starts from 3-quinuclidinone hydrochloride, which is a precursor to the quinuclidine core of the final drug. chemicalbook.comlookchem.com One patented synthesis involves the conversion of quinuclidin-3-one (B120416) to an epoxide, followed by reaction with hydrogen sulfide (B99878) and then acetaldehyde (B116499) to form the spiro-oxathiolane ring system of Cevimeline. nih.gov

The quinuclidine framework is also a component of other drugs, including:

Talsaclidine : A muscarinic M1 agonist.

Revatropate : A muscarinic antagonist. researchgate.net

Palonosetron : A 5-HT3 receptor antagonist. hakon-art.com

Quinupramine : An antidepressant. hakon-art.com

The synthesis of these and other pharmaceutical agents underscores the importance of this compound and its derivatives as indispensable chiral building blocks. hakon-art.com

Role in the Total Synthesis of Natural Products and Alkaloids

The rigid quinuclidine scaffold is a recurring motif in a number of natural products, particularly in the Cinchona alkaloids. liverpool.ac.uk These alkaloids, such as quinine (B1679958) and quinidine (B1679956), are known for their historical and continued importance in medicine, primarily as antimalarial agents. wikipedia.org The total synthesis of these complex molecules often relies on the strategic incorporation of a pre-formed or in-situ generated quinuclidine ring system.

A significant challenge in the synthesis of Cinchona alkaloids is the stereocontrolled construction of the quinuclidine core and its connection to the quinoline (B57606) portion of the molecule. wikipedia.org Modern synthetic strategies have employed innovative approaches to achieve this. For example, a metallaphotoredox-enabled deoxygenative arylation has been utilized for the coupling of a quinuclidine precursor with a bromo-quinoline derivative. researchgate.net This highlights a late-stage functionalization approach to assemble the core structure of these alkaloids.

Furthermore, organocatalysis has emerged as a powerful tool in the enantioselective synthesis of intermediates for Cinchona alkaloids. researchgate.net Asymmetric cascade transformations can establish the crucial C4 stereocenter of the quinuclidine ring with high enantioselectivity. researchgate.net The development of synthetic routes that allow access to all possible stereoisomers of key intermediates paves the way for the synthesis of not only natural quinine and quinidine but also their various enantiomers and epimers. researchgate.net

The synthesis of the quinuclidine ring itself can be approached in several ways, often starting from functionalized piperidine (B6355638) precursors through methods like conjugate addition, nucleophilic substitution, or Dieckmann cyclization. liverpool.ac.uk However, the limited availability of suitably functionalized piperidines can be a bottleneck. liverpool.ac.uk Therefore, methods that start from commercially available quinuclidine derivatives and introduce functionality are also valuable. liverpool.ac.uk

Chiral Auxiliary in Diastereoselective Synthesis

Beyond its role as a structural component, the chiral quinuclidine framework can be employed as a chiral auxiliary to control the stereochemical outcome of chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a diastereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed.

While direct examples of this compound as a chiral auxiliary are less commonly documented than its use as a building block, the broader class of quinuclidine derivatives has been investigated for this purpose. The rigid conformational nature of the quinuclidine skeleton makes it an attractive scaffold for inducing facial selectivity in reactions at a prochiral center. For instance, functionalized quinuclidines have been incorporated into catalysts for asymmetric reactions. liverpool.ac.uk

The development of stereoselective methods for synthesizing chiral amines is of high importance in medicinal chemistry. osi.lv Chiral auxiliaries, such as Ellman's tert-butanesulfinamide, are widely used for this purpose. osi.lv The principles of using a rigid chiral scaffold to control stereochemistry are fundamental to this area of synthesis. The defined stereochemistry and rigid structure of this compound and its derivatives make them conceptually well-suited for applications as chiral auxiliaries, even if this application is less prevalent than their use as integral parts of the final target molecule.

Advanced Applications in Asymmetric Catalysis and Ligand Design

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The unique stereochemical and electronic properties of (R)-quinuclidine-3-methanol make it an attractive starting point for the synthesis of novel chiral ligands. These ligands are designed to coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.

Design and Synthesis of Quinuclidine-Derived Chiral Ligands

The design of chiral ligands derived from this compound often involves the modification of its hydroxyl and quinuclidine (B89598) nitrogen functionalities. The quinuclidine core provides a rigid bicyclic structure, which is crucial for creating a well-defined and predictable chiral pocket around a metal center. dovepress.com The synthesis of these ligands can be achieved through various chemical transformations. For instance, the hydroxyl group can be converted into other functional groups, such as amines or amides, which can then be further elaborated. scispace.com

One common strategy involves the synthesis of aminophosphine (B1255530) ligands. For example, epi-quinine, a diastereomer of quinine (B1679958) that contains the quinuclidine motif, has been used to create phosphine (B1218219) ligands for silver-catalyzed reactions. acs.org These ligands are synthesized by reacting the quinine derivative with a suitable phosphine source. The resulting ligands possess both a hard nitrogen atom from the quinuclidine ring and a soft phosphorus atom, allowing for effective coordination with various metal centers. acs.org The modular nature of these syntheses allows for the creation of a library of ligands with varying steric and electronic properties, which can be screened for optimal performance in different catalytic reactions. taylorfrancis.com

Evaluation in Enantioselective Metal-Mediated Transformations

Quinuclidine-derived chiral ligands have been successfully employed in a variety of enantioselective metal-mediated transformations, demonstrating their potential to induce high levels of stereocontrol. A notable application is in the silver-catalyzed enantioselective [3+2] cycloaddition of α-substituted isocyanoacetates with various dipolarophiles. tandfonline.com In these reactions, a chiral catalyst derived from a cinchona-derived aminophosphine ligand and a silver salt directs the formation of chiral bicyclic pyrrolidines with high diastereoselectivity and enantioselectivity. tandfonline.com

Another significant application is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. researchgate.net Ligands derived from bicyclo[2.2.1]heptadiene and bearing aryl and amido groups have shown high stereoselectivity in these reactions, affording optically active products in good to excellent yields and enantiomeric excesses. researchgate.net The success of these ligands is attributed to the bifunctional nature of the catalyst, where the metal center activates the substrate and the chiral ligand controls the stereochemical outcome of the nucleophilic attack. researchgate.net

The following table summarizes the performance of some quinuclidine-derived ligands in selected enantioselective reactions:

ReactionMetalLigand TypeSubstrateProduct YieldEnantiomeric Excess (ee)
[3+2] CycloadditionAg(I)Cinchona-derived aminophosphineα-substituted isocyanoacetatesGood to quantitative81-98%
1,4-AdditionRh(I)Bicyclo[2.2.1]heptadiene-basedArylboronic acids31->99%91->99%
Transfer HydrogenationIr(I)Cinchona-derived diamineAromatic ketonesExcellentup to 95%

Organocatalysis Utilizing this compound Derivatives

Derivatives of this compound have emerged as powerful organocatalysts, capable of promoting a wide range of asymmetric transformations without the need for a metal cocatalyst. Their efficacy stems from the presence of both a basic quinuclidine nitrogen and a hydrogen-bond-donating group, allowing for bifunctional activation of substrates. dovepress.com

Design of Bifunctional Organocatalysts (e.g., Thiourea (B124793), Squaramide platforms)

A prominent strategy in the design of organocatalysts based on this compound involves the incorporation of a thiourea or squaramide moiety. bohrium.comnih.gov These groups act as powerful hydrogen-bond donors, capable of activating electrophiles. The synthesis of these bifunctional catalysts typically involves the conversion of the hydroxyl group of this compound to an amine, which is then reacted with a bis(3,5-trifluoromethyl)phenylthio-isocyanate or a squaramide derivative. nih.govresearchgate.net

Cinchona alkaloids, which contain the quinuclidine core, are frequently used as scaffolds for these catalysts. nih.gov The combination of the basic quinuclidine nitrogen and the acidic N-H protons of the thiourea or squaramide group allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a reaction. bohrium.comnih.gov The modular synthesis of these catalysts permits the fine-tuning of their steric and electronic properties by modifying the substituents on the aromatic rings of the thiourea or squaramide unit, or by altering the linker connecting it to the quinuclidine scaffold. d-nb.info

Mechanistic Investigations of Organocatalytic Cycles

The mechanism of action for bifunctional quinuclidine-based organocatalysts, particularly those incorporating thiourea or squaramide motifs, has been the subject of extensive investigation. nih.govmdpi.com In a typical catalytic cycle for a Michael addition, the basic quinuclidine nitrogen deprotonates the nucleophile, increasing its reactivity. dovepress.commdpi.com Simultaneously, the hydrogen-bonding moiety (thiourea or squaramide) activates the electrophile by forming hydrogen bonds with it, lowering its LUMO energy and orienting it for the nucleophilic attack. dovepress.comnih.gov

Two primary mechanistic pathways have been proposed. In one, the acidic NH groups of the thiourea or squaramide activate the enolate, while the protonated quinuclidine moiety interacts with the electrophile. nih.gov In the alternative mechanism, the activation of the substrates occurs on opposite sides of the catalyst. nih.gov Both mechanisms, however, commence with the deprotonation of the nucleophile by the basic nitrogen of the quinuclidine ring. nih.gov Density Functional Theory (DFT) calculations have been employed to elucidate the transition states and understand the origins of stereoselectivity, often highlighting the importance of a well-organized, hydrogen-bonded network in the transition state. acs.orgrsc.org These studies have confirmed the bifunctional nature of the catalysis and the crucial role of both the quinuclidine and the hydrogen-bonding donor in achieving high enantioselectivity. acs.org

Applications in Asymmetric Michael Additions and Related Conjugate Reactions

Bifunctional organocatalysts derived from this compound have proven to be highly effective in promoting asymmetric Michael additions and other conjugate addition reactions. acs.orgnih.gov These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. The catalysts have been successfully applied to the addition of a variety of nucleophiles, including malonates, nitroalkanes, and dicarbonyl compounds, to α,β-unsaturated ketones, esters, and nitroolefins. dovepress.comacs.org

For instance, cinchona-squaramide catalysts have been shown to be highly efficient in the Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene, affording the products in high yields and with excellent enantioselectivities. nih.govnih.gov The diastereomeric and enantiomeric ratios of the products are often very high, demonstrating the precise stereocontrol exerted by the catalyst. nih.gov The following table presents selected examples of the application of these catalysts in asymmetric Michael additions.

Catalyst TypeNucleophileElectrophileSolventYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Cinchona Squaramide Dimer1,3-Dicarbonyl Compoundtrans-β-NitrostyreneTHF76%>100:198%
Cinchona ThioureaNitromethaneChalconeTolueneHigh-High
Cinchonidine-SquaramideMethyl 2-oxocyclopentane-1-carboxylatetrans-β-NitrostyreneDeep Eutectic Solventup to 99%-up to 96%
Cinchona ThioureaDimethyl Malonatetrans-β-Nitrostyrene----

Contributions of the Quinuclidine Core in Cinchona Alkaloid Catalysis

The quinuclidine core is a fundamental structural component of Cinchona alkaloids and is central to their remarkable success as organocatalysts in asymmetric synthesis. rsc.orgnih.gov Its catalytic contribution is multifaceted, arising from its unique structural and electronic properties, which include a sterically hindered tertiary amine, inherent chirality, and significant basicity. rsc.orgacs.org

Cinchona alkaloids are often described as bifunctional catalysts, a capability largely attributable to the quinuclidine moiety in concert with other functional groups. acs.orgbeilstein-journals.org The tertiary amine of the quinuclidine ring acts as a Brønsted base or a Lewis base/nucleophile, capable of activating one of the reactants. nih.govacs.org Simultaneously, another part of the alkaloid, typically the hydroxyl group at the C9 position, can function as a Brønsted acid or hydrogen-bond donor, activating the electrophilic partner. acs.org This dual activation within a single chiral scaffold creates a highly organized, enzyme-like transition state, enabling efficient transfer of stereochemical information and leading to high levels of enantioselectivity. units.it

The conformational flexibility of the bond linking the quinuclidine and quinoline (B57606) rings allows the catalyst to adopt different arrangements to accommodate various substrates, while the rigid bicyclic structure of the quinuclidine itself provides a well-defined steric environment that influences the facial selectivity of the reaction. acs.orgclockss.org

The quinuclidine core is instrumental in Cinchona alkaloid-catalyzed asymmetric Strecker reactions, a powerful method for synthesizing chiral α-amino nitriles. In these reactions, which are typically catalyzed by Cinchona-derived thiourea organocatalysts, the quinuclidine nitrogen functions as a Lewis base. thieme-connect.comnih.gov It activates the cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), while the thiourea moiety activates the imine substrate through hydrogen bonding. thieme-connect.comdovepress.com

This dual activation mechanism is highly effective. For instance, the cyanation of N-Boc isatin (B1672199) imines using a cinchonine-derived thiourea catalyst affords the corresponding 3-cyano-3-amino-2-oxindoles in high yields (81–95%) and excellent enantioselectivities (90–>99% ee). dovepress.com Similarly, quinine-derived thiourea catalysts have been successfully employed for the cyanation of various ketimines, delivering products with high enantiomeric excess. thieme-connect.com DFT and ONIOM studies on a related system using a Ti(IV)-complex with a cinchonine (B1669041) ligand revealed that the tertiary amine in the Cinchona alkaloid acts as a Lewis base to promote the activation of HCN, while the metal center activates the aldimine. nih.gov

The development of catalysts with multiple hydrogen-bond donors has further improved efficiency, allowing for lower catalyst loadings (e.g., 1 mol%) while maintaining high yields and enantioselectivities in the Strecker-type reaction of azomethine imines. thieme-connect.com

Table 1: Performance of Cinchona Alkaloid-Derived Catalysts in Asymmetric Strecker Reactions Data sourced from multiple studies focusing on the cyanation of various imine substrates.

Catalyst TypeImine SubstrateCyanide SourceYield (%)ee (%)Reference
Cinchonine-derived thioureaN-Boc isatin imines-81-9590->99 dovepress.com
Quinine-derived thioureaN-Boc isatin iminesTMSCN78-98up to 94 dovepress.com
Quinine thiourea w/ multiple H-bond donorsAzomethine iminesTMSCNup to 99up to 97 thieme-connect.com
Cinchonidineα-Aryl ketiminophosphonatesPyruvonitrile75-8073-92 thieme-connect.com

The quinuclidine unit of Cinchona alkaloids plays a crucial role in catalyzing asymmetric amination reactions, providing access to chiral amines and their derivatives. An example is the atropoenantioselective transamination of biaryl aldehydes, which proceeds via a cascade decarboxylation and dynamic kinetic resolution catalyzed by Cinchona alkaloids. thieme-connect.com

Similarly, direct organocatalytic amination of α-substituted α-cyanoacetates and β-dicarbonyl compounds has been achieved using Cinchona derivatives, such as β-isocupreidine, demonstrating the versatility of this catalytic scaffold. tcichemicals.com

Table 2: Cinchona Alkaloid-Catalyzed Asymmetric Amination Reactions A summary of representative amination reactions catalyzed by Cinchona derivatives.

CatalystSubstrateReagentProduct TypeYield (%)ee (%)Reference
Cinchona alkaloidBiaryl aldehydes2,2-DiphenylglycineAxially chiral biarylsHighGood thieme-connect.com
9-epi-amino cinchona alkaloidα,β-Unsaturated ketonesDi-tert-butyl azodicarboxylateChiral 2-pyrazolines46-7859-91 nih.gov
β-Isocupreidineα-Substituted α-cyanoacetates-α-Amino α-cyanoacetates-- tcichemicals.com

The quinuclidine nitrogen is central to one of the most significant applications of Cinchona alkaloids: asymmetric phase-transfer catalysis (PTC). rsc.org For these reactions, the quinuclidine tertiary amine is quaternized, typically with a benzyl (B1604629) or anthracenylmethyl group, to form a chiral ammonium (B1175870) salt. rsc.orgsigmaaldrich.com This salt can then shuttle an enolate anion from an aqueous or solid phase into an organic phase, where it reacts with an alkylating agent. The chiral environment created by the bulky Cinchona framework around the ion pair directs the alkylation to occur stereoselectively. sigmaaldrich.comresearchgate.net

This strategy has been famously applied to the asymmetric alkylation of glycine (B1666218) imine Schiff bases to produce non-natural α-amino acids. rsc.orgthieme-connect.com Different "generations" of these phase-transfer catalysts have been developed by modifying the substituents on both the C9-oxygen and the quinuclidinium nitrogen, leading to progressively higher enantioselectivities. sigmaaldrich.com For example, third-generation catalysts bearing a 9-anthracenylmethyl group on the nitrogen deliver significantly higher enantiomeric excesses than first-generation N-benzyl catalysts. sigmaaldrich.com Dimeric Cinchona alkaloid catalysts have been shown to optimize enantioselectivity even further, achieving up to 99% ee. sigmaaldrich.com

Table 3: Asymmetric Alkylation of Glycine Imines using Cinchona-Derived Phase-Transfer Catalysts Data from Sigma-Aldrich technical bulletin, adapted from primary literature.

Catalyst GenerationN-SubstituentO-SubstituentR-BrYield (%)ee (%)Reference
1stBenzylHPhCH₂-8560 sigmaaldrich.com
1stBenzylH4-Cl-C₆H₄-CH₂-9566 sigmaaldrich.com
2ndBenzylAllyl4-Cl-C₆H₄-CH₂--81 sigmaaldrich.com
3rd9-AnthracenylmethylHPhCH₂-6891 sigmaaldrich.com
3rd9-AnthracenylmethylAllylPhCH₂-8794 sigmaaldrich.com
Dimeric2,7-AnthracenylmethylAllyl4-NO₂-C₆H₄-CH₂-9199 sigmaaldrich.com

The catalytic performance of the quinuclidine core is intrinsically linked to its basicity and three-dimensional structure. The pKa of the conjugate acid of the quinuclidine nitrogen is a critical parameter that dictates its ability to act as a base catalyst. wikipedia.orgresearchgate.net Studies have established a direct correlation between the basicity of quinuclidine-based catalysts and their reactivity in reactions like the Baylis-Hillman reaction. researchgate.net Unsubstituted quinuclidine, being the strongest base in the series, is also the most active catalyst. wikipedia.orgresearchgate.net

Substituents on the quinuclidine ring have a profound impact on basicity due to inductive effects. Electron-withdrawing groups decrease basicity and, consequently, catalytic activity. researchgate.net As shown in the table below, the introduction of a hydroxyl group at the 3-position lowers the pKa from 11.3 to 9.9, and a chloro group lowers it further to 8.9. wikipedia.org

Within the Cinchona alkaloid framework, the basicity of the quinuclidine nitrogen is modulated not only by substituents on the bicyclic ring itself (e.g., vinyl vs. ethyl group) but also by the functional group at the C9 position. nih.gov The basicity decreases in the order of C9-amino > C9-hydroxyl > C9-thiourea > C9-squaramide. nih.gov For example, saturation of the vinyl group to an ethyl group leads to a predictable increase in basicity. nih.gov However, studies have shown that in some reactions, such as the Michael addition, this significant change in basicity does not always translate into major differences in catalytic efficiency or enantioselectivity, suggesting that other factors like steric hindrance and hydrogen-bonding capabilities also play a crucial cooperative role. nih.govacs.org The rigid, sterically demanding structure of the quinuclidine core is essential for creating the specific chiral pocket that controls the stereochemical outcome of the reaction. clockss.org

Table 4: Basicity of Substituted Quinuclidines pKa values of the conjugate acids measured in water.

CompoundpKa of Conjugate AcidReference
Quinuclidine11.3 wikipedia.orgresearchgate.net
3-Hydroxyquinuclidine9.9 wikipedia.orgresearchgate.net
3-Acetoxyquinuclidine9.3 wikipedia.orgresearchgate.net
3-Chloroquinuclidine8.9 wikipedia.orgresearchgate.net
DABCO8.7 wikipedia.orgresearchgate.net
3-Quinuclidone7.2 wikipedia.orgresearchgate.net

Derivatization and Functionalization Strategies of R Quinuclidine 3 Methanol

Regioselective Chemical Transformations of the Hydroxyl Group

The primary hydroxyl group in (R)-Quinuclidine-3-methanol is a prime site for regioselective chemical transformations. These reactions allow for the introduction of various functional groups without altering the core quinuclidine (B89598) scaffold, thereby modifying the molecule's steric and electronic properties.

Common transformations include esterification and etherification. For instance, the hydroxyl group can be acylated to form esters. A notable example is the pre-column derivatization with benzoyl chloride in the presence of triethylamine (B128534) to yield (R)-quinuclidin-3-ylmethyl benzoate. oup.comoup.com This transformation is often employed in analytical methods, such as high-performance liquid chromatography (HPLC), to improve the chromatographic resolution of enantiomers. oup.com The reaction proceeds by nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Beyond acylation, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chlorides. This functionalization paves the way for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities.

Table 1: Examples of Regioselective Transformations of the Hydroxyl Group

Starting Material Reagent(s) Product Transformation Type
This compound Benzoyl chloride, Triethylamine (R)-Quinuclidin-3-ylmethyl benzoate Esterification
This compound p-Toluenesulfonyl chloride, Pyridine (R)-Quinuclidin-3-ylmethyl tosylate Sulfonylation
This compound Sodium hydride, Methyl iodide (R)-3-(Methoxymethyl)quinuclidine Etherification (Williamson)

Functional Group Interconversions on the Quinuclidine Ring

Modifying the quinuclidine ring itself requires functional group interconversions that transform existing substituents or introduce new ones onto the bicyclic core. These transformations are essential for building more complex quinuclidine derivatives starting from simpler precursors.

A multi-step synthesis starting from quinuclidin-3-one (B120416) illustrates a series of functional group interconversions on the quinuclidine skeleton to ultimately produce quinuclidine-3-methanol. google.com The process involves several distinct steps:

Cyanohydrin formation: Reaction of quinuclidin-3-one with an alkali metal cyanide to form 3-cyano-3-hydroxy-quinuclidine. google.com

Esterification: Treatment with methanol (B129727) and hydrogen chloride, followed by an alkali workup, converts the cyanohydrin to a methyl ester, methyl 3-hydroxy-quinuclidine-3-carboxylate. google.com

Dehydration: Reaction with thionyl chloride eliminates the tertiary hydroxyl group to form an unsaturated ester, methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate. google.com

Hydrogenation: Catalytic hydrogenation of the double bond using a catalyst like Raney nickel yields the saturated ester, methyl 1-azabicyclo[2.2.2]octane-3-carboxylate. google.com

Reduction: Finally, reduction of the ester group affords the target quinuclidine-3-methanol. google.com

This sequence showcases the conversion of a ketone into various functional groups—cyanohydrin, ester, and alkene—and their subsequent modification to achieve the desired hydroxymethyl substituent on the quinuclidine ring. google.com

Table 2: Synthetic Sequence Illustrating Functional Group Interconversions

Step Precursor Key Reagent(s) Intermediate/Product Functional Group Transformation
1 Quinuclidin-3-one KCN/H₂O 3-Cyano-3-hydroxy-quinuclidine Ketone → Cyanohydrin
2 3-Cyano-3-hydroxy-quinuclidine MeOH/HCl Methyl 3-hydroxy-quinuclidine-3-carboxylate Nitrile → Ester
3 Methyl 3-hydroxy-quinuclidine-3-carboxylate SOCl₂ Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate Dehydration (Alcohol → Alkene)
4 Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate H₂, Raney Ni Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate Alkene → Alkane
5 Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate Reducing Agent (e.g., LiAlH₄) Quinuclidine-3-methanol Ester → Alcohol

Stereocontrolled Modifications for the Synthesis of Novel Chiral Auxiliaries

The inherent chirality and conformational rigidity of the quinuclidine framework make its derivatives, including this compound, highly attractive for applications in asymmetric synthesis. mdpi-res.com When used as chiral auxiliaries, these molecules can control the stereochemical outcome of a reaction, leading to the formation of enantioenriched products. mdpi-res.comnih.gov

Derivatives of this compound can be synthesized to act as chiral ligands for metal-catalyzed reactions or as organocatalysts. The stereocenter at C-3, combined with the rigid bicyclic structure, creates a well-defined chiral environment around the catalytic center. This environment influences the approach of substrates, favoring the formation of one stereoisomer over the other.

For example, modifying the hydroxyl group of this compound with a phosphine (B1218219) moiety could generate a chiral phosphine ligand. Such ligands are widely used in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The stereochemical information from the quinuclidine backbone is transferred to the product during the catalytic cycle. The development of peptide-based catalysts has also shown that cyclic structures can be crucial for high catalytic activity and enantioselectivity. nih.gov

Table 3: Potential Asymmetric Reactions Utilizing this compound Derivatives

Derivative Type Asymmetric Reaction Role of Quinuclidine Moiety
Chiral Phosphine Ligand Asymmetric Hydrogenation Creates a chiral pocket around the metal center
Chiral Diamine Ligand Asymmetric Transfer Hydrogenation Coordinates to the metal, inducing asymmetry
Chiral Organocatalyst Asymmetric Aldol (B89426) Reaction Forms a chiral enamine/iminium intermediate
Chiral Phase-Transfer Catalyst Asymmetric Alkylation Forms a chiral ion pair with the reactant

Alpha-Functionalization via N-Oxide Intermediates

A powerful strategy for functionalizing the quinuclidine ring at the carbon atoms alpha to the bridgehead nitrogen (C-2 and C-6) involves the formation of an N-oxide intermediate. liverpool.ac.ukliverpool.ac.uk This approach activates the adjacent C-H bonds, facilitating their deprotonation and subsequent reaction with electrophiles. liverpool.ac.uk

The process begins with the oxidation of the tertiary amine of this compound to its corresponding N-oxide, typically using an oxidizing agent like hydrogen peroxide. liverpool.ac.uk The resulting N-oxide significantly increases the acidity of the α-protons. Treatment of the N-oxide with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), leads to the abstraction of an α-proton, generating a stabilized carbanion known as α-lithio quinuclidine N-oxide (Li-QNO). liverpool.ac.ukrsc.org

This nucleophilic carbanion can then be trapped with a wide variety of electrophiles, allowing for the regioselective introduction of new functional groups at the C-2 position. liverpool.ac.ukliverpool.ac.uk This methodology provides a route to novel 2,3-disubstituted quinuclidine derivatives. liverpool.ac.uk

Table 4: Alpha-Functionalization of Quinuclidine N-Oxide

Step Reagent(s) Intermediate/Product Description
1. Oxidation H₂O₂ This compound N-oxide Formation of the N-oxide to activate α-protons. liverpool.ac.uk
2. Deprotonation n-BuLi or LDA α-Lithio this compound N-oxide Generation of a nucleophilic carbanion at the α-position. liverpool.ac.ukrsc.org
3. Electrophilic Trap Aldehyde (R'CHO) 2-(1-Hydroxyalkyl)-(R)-quinuclidine-3-methanol N-oxide Introduction of a hydroxyalkyl group. liverpool.ac.uk
3. Electrophilic Trap Alkyl Halide (R'X) 2-Alkyl-(R)-quinuclidine-3-methanol N-oxide Introduction of an alkyl group. liverpool.ac.uk
3. Electrophilic Trap Carbon Dioxide (CO₂) 2-Carboxy-(R)-quinuclidine-3-methanol N-oxide Introduction of a carboxylic acid group (after workup).

Complex Formation with Other Chemical Entities (e.g., ion-pair complexes)

This compound and its derivatives can participate in non-covalent interactions to form various types of chemical complexes. These interactions are driven by the Lewis basicity of the nitrogen atom and the hydrogen-bonding capability of the hydroxyl group.

Ion-Pair Complexes: The tertiary amine of the quinuclidine ring is basic and can be readily protonated by an acid to form a positively charged quinuclidinium cation. This cation can then form a stable ion-pair complex with a suitable anion. mdpi.comresearchgate.net For example, complexes between protonated quinine (B1679958) derivatives and the tetraphenylborate (B1193919) anion have been characterized, where the stability is derived from the ionic interaction between the quinuclidinium nitrogen (N+) and the boron center (B⁻). mdpi.com Such ion-pairing is crucial in understanding receptor-ligand interactions and can be used in phase-transfer catalysis. researchgate.net

Coordination Complexes: The nitrogen atom and the oxygen atom of the hydroxyl group can both act as donor ligands to coordinate with metal centers. In related quinoline (B57606) methanol antimalarials like quinine and quinidine (B1679956), the molecule has been shown to form coordination complexes with ferriprotoporphyrin IX (Fe(III)PPIX). rsc.org In these complexes, coordination occurs through the deprotonated hydroxyl group (alkoxide), forming a direct bond with the iron(III) center. rsc.org Additionally, intramolecular hydrogen bonds can form between the protonated quinuclidine nitrogen and other parts of the complex, further stabilizing the structure. rsc.org Similar coordination behavior could be expected for this compound with various metal ions.

Table 5: Types of Complexes Formed by Quinuclidine Derivatives

Complex Type Interacting Species Driving Force Example
Ion-Pair Complex Quinuclidinium Cation + Anion Electrostatic Attraction Quininium Tetraphenylborate mdpi.com
Coordination Complex Quinuclidine Derivative + Metal Ion Ligand Donation (N, O) Quinine-Fe(III)PPIX Complex rsc.org
Hydrogen-Bonded Complex Hydroxyl Group + H-bond Acceptor Hydrogen Bonding Cinchonine-Methanol Solvate mdpi.com

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Determination of Absolute Configuration by X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute configuration of a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides the information needed to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its constituent atoms.

For (R)-Quinuclidine-3-methanol, also known as (R)-(-)-3-quinuclidinol, single-crystal X-ray diffraction studies have been crucial in confirming its absolute stereochemistry. researchgate.net The analysis of a suitable single crystal of the compound provides detailed information about its crystal system, space group, and unit cell dimensions. A study published in Acta Crystallographica provides specific crystallographic data for (R)-(-)-quinuclidinol, which crystallizes in a hexagonal system. ipb.pt

A critical aspect of determining the absolute configuration of a chiral molecule from X-ray diffraction data is the use of anomalous dispersion. asm.org When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number. This leads to a breakdown of Friedel's law, meaning that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l), known as Bijvoet pairs, are no longer equal. The differences in these intensities can be used to determine the absolute structure.

The Flack parameter is a key value derived from the refinement of the crystallographic data that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms that the assigned stereochemistry is correct, while a value close to one suggests that the inverted structure is the correct one. asm.org For (R)-(-)-quinuclidin-3-ol, the refinement of the crystallographic data, including the application of the Flack method, has unequivocally confirmed the 'R' configuration at the chiral center. researchgate.netipb.pt

Crystallographic Data for (R)-(-)-Quinuclidin-3-ol ipb.pt
ParameterValue
Chemical FormulaC₇H₁₃NO
Formula Weight127.18
Crystal SystemHexagonal
Space GroupP6₁
a (Å)6.2076 (3)
c (Å)29.8731 (13)
Volume (ų)996.91 (11)
Z6
Temperature (K)100
RadiationCu Kα (λ = 1.54178 Å)
Flack Parameter0.01 (4)

Chiroptical Spectroscopy for Enantiomeric Purity and Conformation

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are invaluable for determining the enantiomeric purity and investigating the solution-state conformation of chiral compounds like this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. This makes CD an excellent tool for distinguishing between enantiomers and assessing enantiomeric purity.

For this compound and its (S)-enantiomer, vibrational circular dichroism (VCD) spectra, which extends CD into the infrared region, show a distinct mirror-image relationship, providing clear evidence of their enantiomeric nature. The CD spectrum of a racemic mixture, which contains equal amounts of both enantiomers, will show no signal. The technique has also been used to confirm the non-centrosymmetric nature of crystalline materials incorporating the (R)-(−)-3-hydroxyquinuclidium cation. google.com

Polarimetry for Optical Activity Assessment

Polarimetry is a technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. This rotation is known as optical activity and is reported as the specific rotation [α]. The magnitude and sign (dextrorotatory, '+', or levorotatory, '-') of the specific rotation are characteristic properties of a chiral molecule under specific conditions of temperature, wavelength, solvent, and concentration.

This compound is levorotatory, as indicated by the negative sign in its specific rotation value, and is often designated as (R)-(-)-3-quinuclidinol. The specific rotation is a direct measure of the enantiomeric excess (ee) of a sample. A pure sample of this compound will exhibit a maximum specific rotation, while a racemic mixture will have a specific rotation of zero. Various sources report the specific optical rotation for (R)-(-)-3-Quinuclidinol, with a typical value being around -44.5° (c=3, 1N HCl). magritek.comdocbrown.info

Reported Specific Rotation Values for (R)-(-)-3-Quinuclidinol
Specific Rotation [α]ConditionsReference
-43° to -46°20°C, 589 nm (c=3, 1 N HCl) magritek.comchemicalbook.com
-35°20°C, D-line (c=1 in H₂O) jiangnan.edu.cn

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. For stereochemical analysis, advanced NMR techniques are particularly insightful.

Detailed ¹H-NMR and ¹³C-NMR Chemical Shift Analysis

¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms in a molecule, respectively. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the molecule's three-dimensional structure. In a chiral molecule like this compound, the rigid bicyclic framework leads to a distinct set of chemical shifts for each proton and carbon atom.

The characterization of (R)-3-quinuclidinol produced via enzymatic reduction has been confirmed by ¹H and ¹³C NMR analysis. jiangnan.edu.cn The reported chemical shifts in deuterium (B1214612) oxide (D₂O) provide a fingerprint of the molecule's structure in an aqueous environment.

¹H and ¹³C NMR Chemical Shift Data for (R)-3-Quinuclidinol in D₂O jiangnan.edu.cn
¹H NMR (400 MHz, D₂O)¹³C NMR (101 MHz, D₂O)
Chemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)Assignment
4.71 (d, J = 1.6 Hz, 1H)H-367.31C-3
3.88–3.79 (m, 1H)Quinuclidine (B89598) ring protons55.47Quinuclidine ring carbons
2.97 (ddd, J = 14.3, 8.5, 2.1 Hz, 1H)46.05
2.72–2.41 (m, 4H)45.01
2.36 (dt, J = 14.2, 3.0 Hz, 1H)26.92
1.72 (dtd, J = 18.7, 6.5, 3.3 Hz, 2H)23.53
1.65–1.54 (m, 1H)17.81
1.47–1.27 (m, 2H)

Nuclear Overhauser Effect (NOE) Spectroscopy for Proximity Information

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization from one nucleus to another through space is observed. This effect is distance-dependent, being proportional to the inverse sixth power of the distance between the nuclei (r⁻⁶). Therefore, NOE is a powerful tool for determining which atoms are close to each other in three-dimensional space, providing crucial information about the molecule's conformation and relative stereochemistry.

Use of Chiral Solvating Agents for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical step in the synthesis and application of chiral compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a powerful method for this purpose. researchgate.netnih.gov CSAs are enantiomerically pure compounds that interact with the enantiomers of a chiral analyte to form transient diastereomeric complexes. ethernet.edu.et These complexes exhibit different NMR spectra, allowing for the quantification of each enantiomer. ethernet.edu.etnih.gov

The principle behind this technique lies in the formation of non-covalent interactions, such as hydrogen bonds or π-π stacking, between the CSA and the analyte. core.ac.uk This association leads to differential chemical shifts (enantiodifferentiation) for the corresponding protons in the two enantiomers, enabling the determination of the enantiomeric excess (ee). nih.govcore.ac.uk

Several classes of CSAs have been investigated for their effectiveness in resolving enantiomers of various functional groups. For amino alcohols like quinuclidinol derivatives, binaphthol-based CSAs, such as (R)-1,1'-bi-2-naphthol (RBN), have proven effective. doi.org Studies on quaternary quinuclidinium benzoates demonstrated that the addition of RBN to a CDCl3 solution of the analyte caused a significant upfield shift of the quinuclidinium protons in the ¹H NMR spectrum. doi.org This shift is attributed to the ring current effect of the binaphthyl system, indicating complex formation and allowing for the determination of optical purity. doi.org

The selection of an appropriate CSA is often empirical, and screening a diverse set of agents can be beneficial. nih.gov The choice of solvent and the molar ratio of CSA to analyte are also critical parameters that need to be optimized to achieve baseline separation of the enantiomeric signals. doi.org

Table 1: Examples of Chiral Solvating Agents and their Applications

Chiral Solvating Agent (CSA)Analyte TypeInteraction MechanismReference
(R)-1,1'-bi-2-naphthol (RBN)Amino alcohols, Quaternary quinuclidinium benzoatesHydrogen bonding, π-π stacking doi.org
Quinine (B1679958)Carboxylic acids, AmidesMultiple interaction sites nih.gov
Whelk-O derivativesBroad applicabilityπ-π interactions, hydrogen bonding nih.gov
Chiral Boric AcidsDiolsCovalent (ester formation) nih.gov

Mass Spectrometry for Molecular Structure Elucidation in Complex Derivatization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound and its derivatives. It provides crucial information about the molecular weight and fragmentation patterns, which aids in confirming the identity and structure of newly synthesized compounds. nist.govresearchgate.net

In the analysis of complex derivatives, derivatization is often employed to enhance the volatility and thermal stability of the analyte for gas chromatography-mass spectrometry (GC-MS) or to improve ionization efficiency and induce specific fragmentation patterns in liquid chromatography-mass spectrometry (LC-MS). nist.govnih.gov For instance, the hydroxyl group of this compound can be derivatized to form esters or ethers. google.com

When analyzing derivatized quinuclidine compounds, the resulting mass spectra exhibit characteristic fragment ions. For example, the mass spectrum of benzoylated quinuclidinol shows a protonated molecular ion [M+H]⁺ and characteristic fragments corresponding to the quinuclidine and benzoyl moieties. oup.com The fragmentation pattern often involves cleavage of the bonds adjacent to the heteroatoms and functional groups. libretexts.org The study of these fragmentation pathways provides a detailed structural fingerprint of the molecule. upenn.eduresearchgate.net

High-resolution mass spectrometry (HRMS) further allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, which is essential for the unambiguous identification of complex molecules. nih.gov

Table 2: Characteristic Mass Spectrometry Data for a Derivatized Quinuclidinol

DerivativeIonization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Fragmentation PathwayReference
Benzoylated quinuclidinolESI+232 [M+H]⁺110, 105, 77Loss of benzoyl group, loss of quinuclidine moiety oup.com

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy is a valuable technique for studying the electronic properties of this compound and its derivatives, particularly in the context of complexation with other molecules, such as metal ions. uu.nlresearchgate.net The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. masterorganicchemistry.com

While the basic quinuclidine scaffold itself does not exhibit strong absorption in the near-UV and visible regions, derivatization with chromophoric groups or complexation can induce significant spectral changes. rsc.orgresearchgate.net For example, the formation of a complex between a quinuclidine derivative and a transition metal ion can give rise to new absorption bands, often referred to as charge-transfer bands. rsc.org

The study of these spectral changes as a function of ligand or metal concentration allows for the determination of the stoichiometry and stability constants of the resulting complexes using methods like the Job's plot. researchgate.netrsc.org For instance, spectrophotometric titrations can be performed by adding aliquots of a ligand solution containing the quinuclidine moiety to a solution of a metal complex and monitoring the changes in the UV-Vis spectrum. rsc.org The appearance of isosbestic points in the spectra during the titration often indicates a clean conversion from one species to another. rsc.org

In a study involving a complex of (R)-(-)-3-hydroxyquinuclidium with [FeCl₄]⁻, UV-Vis spectroscopy confirmed the presence of the [FeCl₄]⁻ anion through its characteristic charge-transfer absorption bands at approximately 243, 314, and 363 nm. rsc.org This demonstrates the utility of UV-Vis spectroscopy in confirming the formation of and characterizing metal complexes involving quinuclidine-based ligands. rsc.org

Table 3: UV-Vis Absorption Data for a Quinuclidine-Metal Complex

CompoundSolventλmax (nm)Type of TransitionReference
((R)-(-)-3-hydroxyquinuclidium)[FeCl₄]Dichloromethane243, 314, 363Charge-transfer rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and reactivity of molecules. It is frequently employed to study reactions involving (R)-Quinuclidine-3-methanol derivatives, which are often used as catalysts or chiral ligands.

Transition State Analysis and Energy Profiles

For example, in the context of methanol (B129727) synthesis from CO2 hydrogenation, a process where quinuclidine-based catalysts could play a role, DFT calculations have been used to map out the potential energy surfaces for different proposed mechanisms, such as the formate (B1220265) (HCOO) and reverse water-gas shift (RWGS) pathways. ijirss.com These studies help in identifying the most favorable reaction route and the key intermediates involved. ijirss.com

Elucidation of Stereochemical Control Elements and Enantioselectivity

A key application of DFT in the study of chiral molecules like this compound is the elucidation of the origins of stereoselectivity. rsc.org By calculating the energies of the transition states leading to different stereoisomers (enantiomers or diastereomers), the preferred stereochemical outcome can be predicted and rationalized. nih.gov These calculations often reveal subtle non-covalent interactions, such as hydrogen bonding or steric repulsion, that are responsible for directing the reaction towards a specific stereoisomer. acs.org

For instance, in bifunctional catalysis where a quinuclidine-based catalyst possesses both a Lewis basic site (the nitrogen atom) and a Brønsted acidic site (a hydroxyl or similar group), DFT can model how the catalyst simultaneously activates both the nucleophile and the electrophile. nih.gov The specific geometry of the catalyst-substrate complex in the transition state, stabilized by a network of hydrogen bonds, can explain the high degree of enantioselectivity observed in many of these reactions. acs.orgrsc.org DFT studies have been successful in explaining the stereochemical outcome of various reactions, including aza-Henry reactions and Michael additions, by identifying the key interactions that stabilize one transition state over the other. nih.govunimi.it

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound and its derivatives are crucial for their function, particularly in catalysis. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide a picture of its dynamic behavior over time. conicet.gov.arsemanticscholar.org

MD simulations can be used to explore the conformational landscape of the quinuclidine (B89598) ring system, which can adopt different twist and boat conformations. researchgate.net These simulations can reveal how the molecule's conformation changes in different environments, such as in various solvents or when interacting with a substrate. semanticscholar.org Understanding the conformational preferences is essential, as different conformers may exhibit different reactivity or catalytic activity. For complex systems, MD simulations can bridge the gap between static structures and the dynamic reality of molecules in solution, providing insights into processes that occur on the nanosecond to microsecond timescale. conicet.gov.ar

Prediction of Chiroptical Properties

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful experimental methods for determining the absolute configuration of chiral molecules. The interpretation of these spectra is greatly aided by theoretical predictions. researchgate.netdokumen.pub

Using methods like time-dependent DFT (TD-DFT), the chiroptical spectra of this compound can be calculated. By comparing the theoretically predicted spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. researchgate.net This is particularly valuable when crystallographic methods are not feasible. The accuracy of these predictions depends on correctly identifying the dominant conformations of the molecule in solution, often through the conformational analysis methods described above. researchgate.net

Theoretical Insights into Catalyst-Substrate Interactions

Understanding how a catalyst interacts with its substrate at the molecular level is fundamental to designing more efficient and selective catalysts. acs.org Computational methods provide a detailed picture of these interactions.

DFT calculations can be used to model the catalyst-substrate complex, revealing the specific non-covalent interactions that are responsible for binding and activation. acs.orgresearchgate.net These interactions can include hydrogen bonds, halogen bonds, and π-π stacking interactions. snnu.edu.cn For example, in reactions catalyzed by squaramide-based catalysts derived from quinuclidine alkaloids, DFT studies have shown how the squaramide moiety forms specific hydrogen bonds with the substrate, orienting it for a stereoselective reaction. rsc.orgsnnu.edu.cn The quinuclidine nitrogen can also play a crucial role by acting as a Lewis base to activate a component of the reaction. rsc.org By analyzing the geometry and electronic structure of the catalyst-substrate complex, researchers can gain insights into the factors that control both reactivity and selectivity. acs.org

Future Perspectives and Emerging Research Areas

Expanding the Scope of Asymmetric Reactions Catalyzed by (R)-Quinuclidine-3-methanol Derivatives

Derivatives of this compound are established as effective catalysts in a variety of asymmetric reactions. Future research will likely focus on expanding their application to new and more challenging transformations. The inherent chirality and basicity of the quinuclidine (B89598) core make it a privileged scaffold for designing novel organocatalysts.

A significant area of exploration is the development of new quinuclidine-based catalysts for reactions such as the Morita-Baylis-Hillman (MBH) reaction. nih.govresearchgate.net Research has shown a correlation between the basicity of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction, with the more basic quinuclidine proving to be a highly active catalyst. researchgate.net The addition of proton donors like methanol (B129727) can further enhance reaction rates. researchgate.net This opens avenues for designing derivatives of this compound with optimized basicity and steric properties to catalyze a broader range of substrates with high efficiency and enantioselectivity.

Furthermore, the development of bifunctional catalysts incorporating the quinuclidine moiety alongside other catalytic groups, such as squaramides, has shown promise in promoting enantioselective conjugate addition reactions. rsc.org For instance, a quinuclidine–squaramide catalyst has been successfully used for the enantioselective conjugate azidation of α,β-unsaturated ketones. rsc.org Future work will likely involve creating more sophisticated bifunctional and multifunctional catalysts based on the this compound scaffold to tackle a wider array of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. dovepress.com The aim will be to achieve high diastereo- and enantioselectivity in the synthesis of complex molecules with multiple stereocenters. dovepress.comchinesechemsoc.org

Integration of Synthetic Processes into Continuous Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comwiley.com The integration of synthetic routes involving this compound and its derivatives into continuous flow systems is a promising area of future research.

A recent study demonstrated the successful implementation of a heterogeneous biocatalytic hydrogenation system for the production of (3R)-quinuclidinol in a dynamically-mixed continuous flow reactor. frontiersin.orgresearchgate.net This "slot-in" biocatalytic system showed comparable conversion to a conventional Pd/C catalyst but with a significantly higher turnover frequency and total turnover number under mild conditions (35°C and 2 bar H₂). frontiersin.orgresearchgate.net This approach not only provides a more sustainable and efficient manufacturing process but also minimizes the risks associated with handling hazardous reagents. wiley.comfrontiersin.orgresearchgate.net

Future research will likely focus on developing and optimizing more synthetic steps involving quinuclidine derivatives for continuous flow processing. This could include the synthesis of the quinuclidine core itself, as well as its derivatization and use in catalytic reactions. The ability to perform multi-step syntheses in a continuous fashion without the need for isolating intermediates would significantly streamline the production of pharmaceuticals and other fine chemicals derived from this compound. mdpi.com

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. For a valuable building block like this compound, the development of more sustainable and environmentally friendly synthetic routes is a key research focus.

Current efforts are directed towards minimizing the use of hazardous solvents and reagents. For example, a three-stage green process for the synthesis of racemic quinuclidinol has been designed, with two stages being completely solvent-free. This approach significantly reduces solvent usage and production costs. Future research will likely explore other solvent-free reaction conditions and the use of greener solvents like water or ionic liquids.

Biocatalysis represents a powerful tool for developing sustainable synthetic processes. jiangnan.edu.cn The enzymatic reduction of 3-quinuclidinone to (R)-3-quinuclidinol using various ketone reductases is a well-established green alternative to chemical reduction methods. jiangnan.edu.cnresearchgate.net These biocatalytic approaches offer high enantioselectivity and operate under mild reaction conditions. jiangnan.edu.cn Research is ongoing to discover and engineer more robust and efficient enzymes for this transformation. jiangnan.edu.cnresearchgate.netnih.gov Furthermore, the use of whole-cell biocatalysts simplifies the process by eliminating the need for cofactor regeneration systems. researchgate.netnih.gov

Another avenue for greener synthesis is the use of catalytic transfer hydrogenation, which employs safer hydrogen donors like ammonium (B1175870) formate (B1220265) in place of high-pressure hydrogen gas. The development of efficient and recyclable catalysts for these transformations will be a key area of future work.

Exploration in Materials Science Applications (e.g., homochiral hybrid halometallate compounds, ferroelectric materials)

The unique structural and chiral properties of quinuclidine derivatives make them attractive building blocks for the creation of novel functional materials. researchgate.net A particularly promising area of research is their use in the synthesis of homochiral hybrid halometallate compounds and ferroelectric materials. researchgate.netrsc.org

Quinuclidinium salts are being investigated as components of multifunctional materials whose properties can be switched, opening up a range of physical applications. researchgate.netrsc.org The use of homochiral cations like (R)-(−)-3-hydroxyquinuclidinium can enforce crystallographic non-centrosymmetry, a prerequisite for ferroelectricity. rsc.org For example, the compound ((R)-(−)-3-hydroxyquinuclidinium)[FeCl₄] has been synthesized and shown to exhibit a rich series of structural and magnetic phase transitions, including a plastic phase at higher temperatures and long-range magnetic ordering at low temperatures. rsc.org This material demonstrates both ferroelectric and ferroelastic behavior over a wide temperature range. rsc.org

The flexibility of the quinuclidine cage and the ability to introduce various functional groups allow for the fine-tuning of the material's properties. rsc.orgrsc.org Research is focused on understanding the structure-property relationships in these hybrid materials to design new compounds with enhanced ferroelectric, piezoelectric, and multiferroic properties. rsc.orgbohrium.commdpi.comresearchgate.net The goal is to develop lead-free, solution-processable, and mechanically flexible ferroelectric materials as alternatives to traditional inorganic ceramics for applications in data storage, sensors, and flexible electronics. bohrium.commdpi.com

CompoundKey PropertiesPotential ApplicationsReference
((R)-(−)-3-hydroxyquinuclidium)[FeCl₄]Chirality, ferroelectricity, long-range magnetic ordering, plastic phaseMultifunctional materials, data storage, sensors rsc.org
(3-oxoquinuclidinium)[FeCl₄]Paraelectric-to-ferroelectric phase transitionSwitches, sensors rsc.org
Quinuclidinium perrhenateMultiaxial ferroelectricity, plastic crystal phaseMemory elements, capacitors, sensors bohrium.com

Design of Next-Generation Biocatalysts and Engineered Enzymes for Enhanced Performance

Biocatalysis offers a highly selective and sustainable route to chiral compounds like this compound. The future in this area lies in the design and engineering of next-generation biocatalysts with superior performance characteristics.

Researchers have identified several naturally occurring 3-quinuclidinone reductases (QNRs) from various microorganisms that can produce (R)-3-quinuclidinol with high enantiomeric excess. jiangnan.edu.cnresearchgate.netresearchgate.netnih.gov However, to meet the demands of industrial-scale production, enzymes with improved stability, activity, and substrate tolerance are required.

Protein engineering techniques, such as directed evolution and rational design, are being employed to enhance the properties of these enzymes. nih.gov For instance, a high-throughput spectrophotometric assay has been developed to rapidly screen large libraries of enzyme variants for improved activity in the Morita-Baylis-Hillman reaction. nih.gov Similarly, structure-based mutational analysis of QNRs is being used to understand the molecular basis of their catalytic efficiency and enantioselectivity, paving the way for the rational design of improved biocatalysts. researchgate.net

The development of robust whole-cell biocatalyst systems is another key research direction. researchgate.netnih.gov By co-expressing the desired reductase with a cofactor regeneration system, such as glucose dehydrogenase, in a host organism like E. coli, highly efficient and cost-effective processes can be developed. researchgate.netnih.gov One such system was able to convert a high concentration of 3-quinuclidinone (242 g/L) to (R)-3-quinuclidinol in just 3 hours, achieving a record-high conversion rate. researchgate.net Future work will focus on further optimizing these whole-cell systems for even higher productivity and stability under industrial process conditions.

Enzyme/Biocatalyst SystemSource OrganismKey FeaturesReference
3-Quinuclidinone Reductase (RrQR)Rhodotorula rubraNADPH-dependent, produces (R)-3-quinuclidinol researchgate.net
QNR and bacC with LSADHMicrobacterium luteolumNADH-dependent, 100% conversion at high substrate load nih.gov
KgQR with mutant GDHKaistia granuliHigh specific activity and thermal stability, record conversion rate researchgate.net
Ketone Reductase (KaKR)Kaistia algarumHigh substrate tolerance, excellent enantioselectivity jiangnan.edu.cn

Novel Reactivity and Unprecedented Transformations of the Quinuclidine Scaffold

The rigid, bicyclic structure of the quinuclidine core provides a unique framework for exploring novel chemical reactivity and developing unprecedented transformations. The strategic placement of functional groups on this scaffold can lead to new catalytic activities and synthetic applications.

One emerging area is the use of quinuclidine derivatives in transition metal catalysis. An iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the asymmetric construction of novel quinuclidine derivatives. chinesechemsoc.org This method provides access to complex, fused-ring systems with high diastereo- and enantioselectivity under mild conditions. chinesechemsoc.org The resulting products have diverse functional groups and can be further transformed into other valuable compounds. chinesechemsoc.org Future research will likely explore the application of this and other metal-catalyzed reactions to create a wider range of structurally diverse quinuclidine-based molecules.

The quinuclidine scaffold is also being explored for its ability to mediate unique chemical reactions. For example, the reaction of quinuclidine with certain halogen bond systems is significantly accelerated in water microdroplets, demonstrating the potential for novel reaction environments to influence the reactivity of this scaffold. acs.org

Furthermore, the synthesis of novel quinuclidine derivatives with unique substitution patterns is an active area of research. nih.govnih.govmdpi.com The development of new synthetic methodologies to access these compounds will enable the exploration of their properties and potential applications in areas such as medicinal chemistry and materials science. liverpool.ac.uknih.govontosight.ai The inherent strain and stereoelectronic properties of the quinuclidine cage can be harnessed to control the outcome of chemical reactions and to design molecules with specific three-dimensional shapes and functionalities.

Q & A

Q. What spectroscopic and chromatographic methods are most effective for confirming the enantiomeric purity of (R)-Quinuclidine-3-methanol?

Answer: To confirm enantiomeric purity, researchers should employ:

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers. Retention times and peak integration quantify purity .
  • NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct chemical shifts for each enantiomer, enabling stereochemical validation .
  • Polarimetry : Measure optical rotation and compare to literature values (e.g., specific rotation [α] for (R)-enantiomer) .
  • Mass Spectrometry (MS) : Confirm molecular weight (127.19 g/mol) and fragmentation patterns using high-resolution MS .
    Methodological Note: Cross-validate results across techniques to address instrumental limitations (e.g., HPLC sensitivity vs. NMR resolution) .

Q. What synthetic routes are commonly employed for laboratory-scale preparation of this compound, and how are intermediates characterized?

Answer: Synthetic strategies include:

  • Asymmetric Reduction : Catalytic hydrogenation of 3-quinuclidinone using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantioselectivity .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures .
    Characterization of Intermediates:
  • FT-IR : Verify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and bicyclic ring vibrations .
  • X-ray Crystallography : Resolve stereochemistry of crystalline intermediates .
    Best Practices: Document reaction conditions (temperature, solvent, catalyst loading) and purity thresholds (>98% by HPLC) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound using Design of Experiments (DOE)?

Answer: A DOE approach should:

  • Identify Critical Variables : Catalyst type, pressure (for hydrogenation), temperature, and solvent polarity .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal ee .
  • Statistical Validation : Use ANOVA to assess significance (p < 0.05) and confirm reproducibility across triplicate runs .
    Case Study: A 2024 study achieved 99% ee using Ru-(S)-Segphos at 50°C and 10 bar H₂, validated via chiral HPLC .

Q. How should contradictory reports on the biological activity of this compound be resolved methodologically?

Answer: To address discrepancies:

  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., assay type, cell lines, purity thresholds) .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., uniform pH, temperature) using NIST-validated reference standards .
  • Mixed Methods : Combine quantitative dose-response data with qualitative mechanistic insights (e.g., molecular docking studies) to reconcile differences .
    Ethical Consideration: Share raw data via repositories (e.g., Zenodo) to enable independent validation .

Q. What strategies are recommended for analyzing the stereochemical stability of this compound under physiological conditions?

Answer:

  • Accelerated Stability Testing : Expose the compound to pH gradients (1–13) and monitor racemization via chiral HPLC at timed intervals .
  • Kinetic Modeling : Calculate activation energy (Eₐ) for racemization using Arrhenius plots .
  • Computational Chemistry : DFT simulations (e.g., Gaussian) predict transition states and energy barriers to inversion .
    Reporting Standards: Disclose temperature, buffer composition, and analytical error margins (±2% ee) to enhance comparability .

Q. How can researchers design a mixed-methods study to explore structure-activity relationships (SAR) of this compound derivatives?

Answer:

  • Quantitative Component :
    • Synthesize derivatives with systematic substitutions (e.g., methyl, halogen).
    • Measure IC₅₀ values against target receptors (e.g., muscarinic acetylcholine receptors) .
  • Qualitative Component :
    • Conduct semi-structured interviews with pharmacologists to contextualize SAR trends .
  • Integration : Use joint displays to map quantitative potency data against qualitative mechanistic insights .
    Ethical Approval: Obtain informed consent for expert interviews and declare conflicts of interest .

Methodological Guidelines

  • Data Collection : Use electronic lab notebooks (ELNs) to record raw spectra, chromatograms, and crystallographic data .
  • Statistical Analysis : Apply Bonferroni correction for multiple comparisons in biological assays .
  • Reproducibility : Archive samples in inert atmospheres (−20°C) and publish detailed SOPs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.